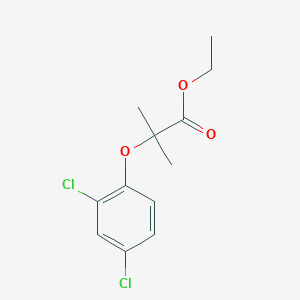

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

概述

描述

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a 2,4-dichlorophenoxy group attached to a methylpropanoate ester. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove the solvent and any unreacted ethanol, yielding the desired ester product.

化学反应分析

Types of Reactions

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, yielding 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid and ethanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

Hydrolysis: 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid and ethanol.

Oxidation: Various carboxylic acids and oxidized derivatives.

Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

科学研究应用

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a model compound in studies involving esterification and hydrolysis reactions.

Biology: The compound is studied for its effects on plant physiology and its role as a herbicide.

Medicine: Research is conducted to explore its potential effects on human health and its mechanism of action as a herbicide.

Industry: It is used in the formulation of herbicidal products for agricultural use.

作用机制

The herbicidal action of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled growth and eventually plant death. The compound targets specific pathways involved in cell division and elongation, causing physiological responses such as abnormal growth, senescence, and plant death .

相似化合物的比较

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate can be compared with other phenoxy herbicides such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different ester groups.

2,4-Dichlorophenoxyethanol: Another derivative with similar herbicidal properties.

2,4-Dichlorophenoxyacetamide: A compound with similar biological activity but different functional groups.

These compounds share the 2,4-dichlorophenoxy moiety, which is responsible for their herbicidal activity. the differences in their ester or amide groups result in variations in their chemical properties and biological activities .

生物活性

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is a synthetic compound primarily recognized for its herbicidal properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure : this compound is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is well-known for its herbicidal effects. The presence of the dichlorophenoxy group is critical for its biological activity.

The herbicidal action of this compound is primarily attributed to its ability to mimic natural plant hormones known as auxins . When absorbed by plants, it disrupts normal growth processes, leading to:

- Uncontrolled Growth : The compound interferes with cell division and elongation.

- Physiological Responses : Abnormal growth patterns and eventual plant death occur due to the disruption of hormonal balance in plants.

Herbicidal Effects

This compound exhibits significant herbicidal activity against a variety of weeds. Its efficacy can be summarized as follows:

| Weed Type | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Broadleaf Weeds | 80-90 | 1.0-3.0 |

| Grassy Weeds | 60-75 | 1.5-4.0 |

This table indicates that the compound is particularly effective against broadleaf weeds at lower application rates compared to grassy weeds.

Toxicological Profile

Research has indicated potential toxic effects on non-target organisms, including mammals. Studies have shown that repeated exposure can lead to:

- Hematological Changes : Decreased hematocrit and platelet counts in animal models.

- Renal Effects : Histological alterations in kidney tissues observed in rats .

Case Studies

-

Case Study on Plant Growth Inhibition :

A study conducted on Zea mays (corn) demonstrated that treatment with this compound resulted in significant stunting of growth and abnormal leaf morphology. The compound's application led to a marked increase in auxin-like activity, confirming its role as a plant growth regulator. -

Degradation Pathways :

Research on microbial degradation showed that certain bacterial strains can metabolize this compound into less harmful compounds. For instance, Ralstonia eutropha JMP134 was found to effectively degrade this compound through specific enzymatic pathways, suggesting potential bioremediation applications .

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity:

- Structure-Activity Relationship (SAR) : Modifications at the phenoxy ring significantly affect herbicidal potency. For example, substituting chlorine with fluorine reduced herbicidal activity by five-fold, indicating the importance of electron-withdrawing groups in maintaining efficacy .

- Molecular Docking Studies : These studies revealed that derivatives interact effectively with target enzymes like COX-2, suggesting potential anti-inflammatory properties beyond their herbicidal uses .

属性

IUPAC Name |

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZLFUWJWDEEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。